molecular formula C8H19IOSi B035563 Tert-butyl(2-iodoethoxy)dimethylsilane CAS No. 101166-65-8

Tert-butyl(2-iodoethoxy)dimethylsilane

Cat. No.: B035563
CAS No.: 101166-65-8
M. Wt: 286.23 g/mol
InChI Key: CAAUZMMMFDVBFD-UHFFFAOYSA-N
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Description

Tert-butyl(2-iodoethoxy)dimethylsilane (CAS: 101166-65-8) is an organosilicon compound with the molecular formula C₈H₁₉IOSi and a molecular weight of 286.229 g/mol . Structurally, it features a tert-butyl group, a dimethylsilyl moiety, and an ethoxy chain substituted with an iodine atom at the β-position. This configuration confers unique reactivity and stability, making it valuable in organic synthesis and materials science .

Key properties include:

  • Purity: 95–99% (supplier-dependent)
  • Reactivity: The iodine atom acts as a potent electrophile, enabling nucleophilic substitution reactions (e.g., alkylation, cross-coupling) .
  • Applications: Used as an alkylating reagent in pharmaceutical intermediates (e.g., saponification reactions yielding carboxylic acids) and in polymer/materials science for functionalized silane derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(2-iodoethoxy)dimethylsilane can be synthesized through the reaction of tert-butyl(2-hydroxyethoxy)dimethylsilane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-iodoethoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include reduced silanes.

Scientific Research Applications

Chemical Properties and Reactivity

TBDMS is characterized by its stability and reactivity, particularly in forming carbon-silicon bonds. The presence of the iodine atom enhances its nucleophilicity, making it a valuable reagent in organic synthesis. Its reactivity allows for various chemical transformations, including substitution, oxidation, and reduction reactions.

Key Reactions Involving TBDMS

Reaction Type Description Common Reagents
SubstitutionIodine can be replaced by other nucleophiles (e.g., halides, alkoxides).Sodium halides, potassium alkoxides
OxidationTBDMS can be oxidized to yield silanols or siloxanes.Hydrogen peroxide, ozone
ReductionIt can be reduced to form silanes or other silicon-containing compounds.Lithium aluminum hydride, sodium borohydride

Organic Synthesis

TBDMS is widely used as a reagent in organic synthesis. Its ability to form stable carbon-silicon bonds facilitates the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of various bioactive compounds where silicon plays a crucial role in enhancing biological activity.

Case Study: Synthesis of Bioactive Molecules

  • Researchers utilized TBDMS in the synthesis of silanol derivatives that exhibited significant anti-cancer properties. The incorporation of silicon into the molecular structure improved the pharmacokinetic profiles of these compounds.

Biochemistry

In biochemical research, TBDMS serves as a protecting group for alcohols during synthetic procedures. This application is critical in multi-step syntheses where selective protection and deprotection are necessary to achieve desired products without unwanted side reactions.

Case Study: Protecting Group Strategy

  • A study demonstrated the use of TBDMS to protect alcohol functionalities during the synthesis of complex natural products. The strategic use of TBDMS allowed for high yields and purity in the final product.

Pharmaceutical Development

TBDMS is increasingly recognized for its role in pharmaceutical chemistry, particularly in the development of silicon-containing drugs. These drugs often exhibit enhanced efficacy and reduced side effects compared to their traditional counterparts.

Example: Silicon-Containing Anticancer Agents

  • The incorporation of TBDMS into drug scaffolds has led to the development of new anticancer agents that leverage silicon's unique properties to improve drug delivery and targeting capabilities.

Industrial Applications

In industry, TBDMS finds utility in the production of specialty chemicals and materials. It is particularly valuable in synthesizing silicones and polymers used in various applications ranging from coatings to sealants.

Production of Specialty Chemicals

TBDMS is utilized in creating specialty chemicals that require precise control over silicon incorporation. Its reactivity allows for tailored modifications that meet specific industrial needs.

Polymer Synthesis

The compound is also employed in polymer chemistry to produce silicone-based materials with desirable mechanical and thermal properties. These materials are essential in manufacturing high-performance products such as adhesives and sealants.

Mechanism of Action

The mechanism of action of tert-butyl(2-iodoethoxy)dimethylsilane involves its reactivity as a silicon-containing reagent. The compound can participate in various chemical reactions through the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of tert-butyl(2-iodoethoxy)dimethylsilane are best understood through comparison with structurally related organosilicon compounds. Below is an analysis of key analogs:

Halogen-Substituted Ethoxy Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity/Applications
This compound C₈H₁₉IOSi 286.23 101166-65-8 Iodoethoxy, tert-butyl Nucleophilic substitution; alkylation
tert-Butyl(3-chloropropoxy)dimethylsilane C₉H₂₁ClOSi 208.80 89031-82-3 Chloropropoxy, tert-butyl Less reactive than iodo analog; SN2 reactions
(3-Bromopropoxy)-tert-butyldimethylsilane C₉H₂₁BrOSi 253.26 89031-84-5 Bromopropoxy, tert-butyl Intermediate reactivity; Suzuki couplings

Key Observations :

  • Reactivity Trend : Iodo > Bromo > Chloro. The iodine atom’s polarizability enhances electrophilicity, enabling faster nucleophilic substitutions compared to bromo or chloro analogs .
  • Steric Effects : The tert-butyl group imposes steric hindrance, reducing reaction rates but improving selectivity in crowded environments .

Ethoxy Silanes with Non-Halogen Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity/Applications
(2-Azidoethoxy)(tert-butyl)dimethylsilane C₈H₁₉N₃OSi 201.34 113274-21-8 Azidoethoxy, tert-butyl Click chemistry (CuAAC reactions)
tert-Butyl(ethynyl)dimethylsilane C₈H₁₆Si 140.30 86318-61-8 Ethynyl, tert-butyl Alkyne-based polymer synthesis
tert-Butyl-hex-5-ynoxy-dimethylsilane C₁₂H₂₄OSi 212.40 73448-13-2 Alkyne, tert-butyl Cross-coupling; nanomaterials

Key Observations :

  • Azide Group : Enables bioorthogonal click chemistry, useful in bioconjugation and drug delivery systems .
  • Alkyne Group : Participates in Huisgen cycloadditions and polymerizations, offering pathways to advanced materials .

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Compounds

Compound Boiling Point (°C) Solubility Stability Reference
This compound Not reported Organic solvents (DMF, THF) Sensitive to light/moisture
tert-Butyl(3-chloropropoxy)dimethylsilane Not reported Dichloromethane, acetone Stable under inert conditions
(2-Azidoethoxy)(tert-butyl)dimethylsilane Not reported Polar aprotic solvents Thermally labile

Biological Activity

Tert-butyl(2-iodoethoxy)dimethylsilane (CAS No. 101166-65-8) is a silane compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₁₉IOSi
  • Log P (octanol/water partition coefficient) : 3.09 to 3.96, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.
  • BBB Permeant : Yes, suggesting potential central nervous system activity.
  • P-gp Substrate : No, indicating that it may not be actively effluxed by P-glycoprotein, which could enhance its bioavailability .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of base and subsequent iodination. A common method utilizes microwave irradiation for efficiency:

  • Reagents : TBSCl, 2-chloroethanol, sodium iodide.
  • Conditions : Acetone as solvent, heated at 120°C for 4 hours under an inert atmosphere.
  • Yield : Approximately 100% under optimized conditions .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antibacterial activity, particularly against Mycobacterium tuberculosis (M. tb). The ether linkers and structural modifications have been shown to enhance metabolic stability and efficacy in vitro and in vivo:

  • Activity against M. tb : Compounds with similar structures demonstrated significant reductions in colony-forming units (CFUs) in mouse models of acute TB infection .
  • Combination Therapy : Some derivatives have shown enhanced bactericidal activity when used in combination therapies .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

  • CYP450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which is beneficial for minimizing drug-drug interactions during therapeutic applications .

Case Studies

  • Study on Efficacy Against M. tb :
    • A study demonstrated that a biaryl derivative of a similar ether linker exhibited an eight-fold increase in efficacy compared to the parent compound in a mouse model of TB infection.
    • The study emphasized the importance of structural modifications in enhancing the biological activity of silane derivatives .
  • Synthesis and Application in Drug Development :
    • Researchers have utilized this compound as a reagent for alkylation reactions, yielding racemic keto esters that serve as intermediates for further drug development.
    • This application highlights its utility in synthesizing complex organic molecules with potential therapeutic effects .

Summary of Findings

The biological activity of this compound suggests promising applications in medicinal chemistry, particularly concerning antimicrobial properties and enzyme inhibition profiles. Its ability to cross the blood-brain barrier also opens avenues for neurological studies.

PropertyValue
Molecular FormulaC₈H₁₉IOSi
Log P3.09 - 3.96
BBB PermeantYes
P-gp SubstrateNo
CYP450 InhibitionNone

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl(2-iodoethoxy)dimethylsilane?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of tert-butyl(chloro)dimethylsilane. Key steps include:

  • Reacting the chloro precursor with sodium iodide (NaI) in polar aprotic solvents (e.g., acetone or THF) under reflux.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Example: A similar route for tert-butyl(4-iodobutoxy)dimethylsilane achieved 95% yield using K₂CO₃ and KI in acetone at 70°C .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : Peaks for tert-butyl (δ ~1.0 ppm, singlet), Si(CH₃)₂ (δ ~0.1 ppm), and iodoethoxy chain (δ ~3.5–3.7 ppm for OCH₂CH₂I).
  • 13C NMR : Signals for the iodine-bearing carbon (δ ~5–10 ppm) and ether oxygen-linked carbons (δ ~60–70 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₈IOSi (MW: 314.28 g/mol) .

Q. What purification techniques are effective for this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with nonpolar eluents (e.g., hexane/ethyl acetate 9:1) to separate unreacted iodide or silane precursors.
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure may improve purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Avoid ignition sources (S16 hazard code) due to flammability risks.
  • Use gloves and fume hoods to minimize exposure to iodide vapors or hydrolyzed byproducts .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a leaving group in Stille or Suzuki couplings. Example protocol:

  • Combine with Pd(PPh₃)₄, arylboronic acid, and base (e.g., K₂CO₃) in THF/water at 80°C.
  • Monitor reaction progress via TLC; isolate coupled products via extraction and chromatography .

Q. What distinguishes the reactivity of the iodoethoxy group from bromo/chloro analogs in organosilane chemistry?

  • Methodological Answer :

  • Kinetics : Iodide’s lower electronegativity accelerates oxidative addition in Pd-catalyzed reactions compared to bromo analogs.
  • Side Reactions : Risk of elimination under basic conditions (e.g., NaH), forming ethylene derivatives. Mitigate by using milder bases like K₂CO₃ .

Q. Can this compound function as a dual-purpose reagent in protecting group strategies?

  • Methodological Answer :

  • Protection : The silane group shields alcohols during multi-step syntheses (e.g., carbohydrate or nucleoside chemistry).
  • Functionalization : The iodoethoxy chain enables further alkylation or click chemistry post-deprotection with TBAF .

Q. What challenges arise in optimizing yields for multi-step syntheses involving this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolysis of the silane group necessitates anhydrous conditions (e.g., molecular sieves, inert atmosphere).
  • Competing Reactivity : Iodide displacement by nucleophiles (e.g., amines) requires stoichiometric control .

Q. How is this compound applied in antiviral drug discovery?

  • Methodological Answer :

  • Analogous iodoorganosilanes inhibit viral polymerases (e.g., paramyxoviruses) by forming hydrogen bonds with active-site residues.
  • Example: Docking studies show the iodine atom enhances binding affinity to conserved polymerase motifs .

Q. What unexpected reactivity has been observed under radical or photochemical conditions?

  • Methodological Answer :
  • Radical Initiation : Under UV light, homolytic cleavage of the C–I bond generates ethyl radicals, enabling hydroalkylation of styrenes.
  • Mitigation : Use radical scavengers (e.g., BHT) or amber glassware to suppress undesired pathways .

Properties

IUPAC Name

tert-butyl-(2-iodoethoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAUZMMMFDVBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456329
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101166-65-8
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(2-iodoethoxy)dimethylsilane
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Synthesis routes and methods I

Procedure details

Combine 2-(t-butyldimethylsilyloxy)ethyl bromide (116.2 g, 486 mmol), and sodium iodide (100 g, 663 mol) in acetone (350 mL) and dimethylformamide (25 mL). Heat to reflux. After 4 hours, cool, filter and evaporate in vacuo to give a residue. Distill the residue to give 2-(t-butyldimethylsilyloxy)ethyl iodide: bp; 60° C. at 0.5 mm Hg.
Quantity
116.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-iodoethanol (17.2 g; 100 mmol) and imidazole (8.17 g; 120 mmol) in dichloromethane (100 mL) was added tert-butyldimethylsilyl chloride (15.83 g; 105 mmol) at such a rate that the reaction temperature did not rise above 30° C. Upon complete addition the solution was left stirring for 17 h, then washed with water (2×50 mL) and brine (50 mL) and dried over MgSO4. Evaporation of the solvent afforded the target compound (28.0 g; 97.8 mmol; 98%) as a colourless liquid.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 2-iodoethanol (20 gm, 116 mmol) suspended in methylene chloride (500 mL) was added dimethylaminopyridine (100 mg) followed by diisopropylethylamine (30 mL, 174 mmol) and tert-butyldimethylsilyl chloride (19 gm, 128 mmol). The reaction was stirred overnight and the solvent was removed in vacuo and the residue was passed through a short column of silica gel and eluted with 95:5 methylene chloride: methanol. The desired fractions were combined and the solvent was removed in vacuo to give the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 2-iodoethanol (12.4 g, 72 mmol) and tert-butyldimethylsilyl chloride (11.94 g, 79 mmol) in chloroform (10 ml) was treated with imidazole (5.39 g, 79 mmol) which produced a white suspension. This was filtered and washed with chloroform. The filtrate was evaporated under reduced pressure to give the product as a colourless liquid (20.592 g, 100%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl(2-iodoethoxy)dimethylsilane
Tert-butyl(2-iodoethoxy)dimethylsilane
Tert-butyl(2-iodoethoxy)dimethylsilane
Tert-butyl(2-iodoethoxy)dimethylsilane
Tert-butyl(2-iodoethoxy)dimethylsilane
Tert-butyl(2-iodoethoxy)dimethylsilane

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